molecular formula C11H16N2O2 B10883242 (Butan-2-yl)[(3-nitrophenyl)methyl]amine

(Butan-2-yl)[(3-nitrophenyl)methyl]amine

Cat. No.: B10883242
M. Wt: 208.26 g/mol
InChI Key: FIPOFFDFDJIKRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(3-nitrophenyl)methyl]amine typically involves the reaction of butan-2-amine with 3-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(3-nitrophenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

(Butan-2-yl)[(3-nitrophenyl)methyl]amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(3-nitrophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The butan-2-yl group may also contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Butan-2-yl)[(3-nitrophenyl)methyl]amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making the compound useful in various chemical and biological studies .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[(3-nitrophenyl)methyl]butan-2-amine

InChI

InChI=1S/C11H16N2O2/c1-3-9(2)12-8-10-5-4-6-11(7-10)13(14)15/h4-7,9,12H,3,8H2,1-2H3

InChI Key

FIPOFFDFDJIKRV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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